molecular formula C13H16ClN3O3 B3059297 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-methoxybenzyl)hydrazide, hydrochloride CAS No. 96730-43-7

3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-methoxybenzyl)hydrazide, hydrochloride

Cat. No.: B3059297
CAS No.: 96730-43-7
M. Wt: 297.74 g/mol
InChI Key: GKMDBFOUJNFCFE-UHFFFAOYSA-N
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Description

The compound “3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-methoxybenzyl)hydrazide, hydrochloride” is also known as Isocarboxazid . It has an empirical formula of C12H13N3O2 and a molecular weight of 231.25 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1cc(no1)C(=O)NNCc2ccccc2 . This indicates that the molecule contains a 5-membered isoxazole ring with a methyl group attached, a carboxylic acid group, and a benzylhydrazide group .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

CAS No.

96730-43-7

Molecular Formula

C13H16ClN3O3

Molecular Weight

297.74 g/mol

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-3-carbohydrazide;hydrochloride

InChI

InChI=1S/C13H15N3O3.ClH/c1-9-7-12(16-19-9)13(17)15-14-8-10-3-5-11(18-2)6-4-10;/h3-7,14H,8H2,1-2H3,(H,15,17);1H

InChI Key

GKMDBFOUJNFCFE-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)N[NH2+]CC2=CC=C(C=C2)OC.[Cl-]

Canonical SMILES

CC1=CC(=NO1)C(=O)NNCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-methoxybenzyl)hydrazide, hydrochloride
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3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-methoxybenzyl)hydrazide, hydrochloride
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3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-methoxybenzyl)hydrazide, hydrochloride
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3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-methoxybenzyl)hydrazide, hydrochloride
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3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-methoxybenzyl)hydrazide, hydrochloride
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3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-methoxybenzyl)hydrazide, hydrochloride

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